molecular formula C12H14ClIN2O B4408805 1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride

1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride

Cat. No.: B4408805
M. Wt: 364.61 g/mol
InChI Key: JYVJOSCWUMNLSY-UHFFFAOYSA-N
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Description

1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Properties

IUPAC Name

1-[2-(4-iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O.ClH/c1-10-8-11(13)2-3-12(10)16-7-6-15-5-4-14-9-15;/h2-5,8-9H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJOSCWUMNLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylphenol and 2-chloroethylamine hydrochloride.

    Etherification: 4-iodo-2-methylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(4-iodo-2-methylphenoxy)ethylamine.

    Imidazole Formation: The resulting 2-(4-iodo-2-methylphenoxy)ethylamine is then reacted with glyoxal and ammonium acetate to form the imidazole ring, yielding 1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole.

    Hydrochloride Formation: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or organometallic compounds are formed.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Reduction Products: Reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: The compound is used to investigate the role of imidazole derivatives in biological systems.

    Pharmacology: It is explored for its potential as a therapeutic agent targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors that contain imidazole-binding sites.

    Pathways Involved: It can inhibit the activity of enzymes such as cytochrome P450, leading to altered metabolic pathways. It may also interact with receptors involved in signal transduction, affecting cellular responses.

Comparison with Similar Compounds

  • 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride
  • 1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride
  • 1-[2-(4-fluoro-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride makes it unique compared to its halogenated analogs. Iodine imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Reactivity: The iodine derivative is more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts.
  • Biological Activity: The biological activity of the iodine derivative may differ due to its larger atomic size and higher polarizability, affecting its interaction with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride
Reactant of Route 2
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1-[2-(4-Iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride

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